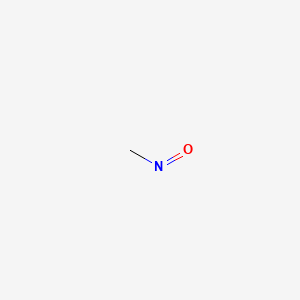
Methylthiomethylmercaptan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylthiomethylmercaptan, also known as methylsulfanylmethanethiol or MESCH2SH, belongs to the class of organic compounds known as hemiacetals. Hemiacetals are compounds comprising the hemiacetal functional group, with the general formula R2C(OH)OR' ( R' not Hydrogen ). Methylthiomethylmercaptan is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, methylthiomethylmercaptan is primarily located in the cytoplasm. Methylthiomethylmercaptan has a pungent and sulfurous taste.
Wissenschaftliche Forschungsanwendungen
Oral Health Implications
Methylthiomethylmercaptan, also known as methanethiol, plays a significant role in oral health. Its production by oral microbes like Porphyromonas gingivalis contributes to oral malodor and periodontal tissue destruction. Research indicates that the lack of methanethiol production in a mutant strain of P. gingivalis led to differences in microbial ecology and a more pro-inflammatory response in oral keratinocytes, suggesting its role in biofilm formation and cytokine response, impacting oral malodor and periodontitis (Stephen et al., 2016).
Astronomical Observations
Methylthiomethylmercaptan's S-deuterated form, CH3SD, has been studied for its potential in astronomical observations. Its rotational spectrum was measured to facilitate radio telescope observations at (sub)millimeter wavelengths. However, CH3SD was not detected in the Atacama Large Millimeter/submillimeter Array (ALMA) Protostellar Interferometric Line Survey of the protostar IRAS 16293−2422 (Zakharenko et al., 2018).
Adsorption and Oxidation
Activated carbons of different origins have been studied for their ability to adsorb methyl mercaptan in wet conditions. This study focused on how surface chemistry and porosity influence the adsorption/oxidation of methyl mercaptan. The main product of this oxidation is dimethyl disulfide, but in some cases, oxidation leads to methyl methanethiosulfonate formation (Bashkova et al., 2002).
Flavor Perception in Foods
The relationship between odorants in drinks and those reaching the olfactory epithelium was studied using the Retronasal Flavor Impression Screening System. It was found that methylthio ether was detected along with volatile thiol in the air exhaled through the nostrils after swallowing a drink containing the original thiol. This indicates that odorants consumed in foods may not retain their original chemical structures and compositions, affecting flavor perception (Itobe et al., 2009).
Environmental Protection
Methyl mercaptan's solubility in various liquids is crucial in environmental protection and industries like oil, gas, and chemical production. This information is essential for designing and operating absorption scrubbing equipment in these industries (Iliuta & Larachi, 2007).
Eigenschaften
CAS-Nummer |
29414-47-9 |
|---|---|
Produktname |
Methylthiomethylmercaptan |
Molekularformel |
C2H6S2 |
Molekulargewicht |
94.2 g/mol |
IUPAC-Name |
methylsulfanylmethanethiol |
InChI |
InChI=1S/C2H6S2/c1-4-2-3/h3H,2H2,1H3 |
InChI-Schlüssel |
IXBUFAUQDFHNGI-UHFFFAOYSA-N |
SMILES |
CSCS |
Kanonische SMILES |
CSCS |
Dichte |
1.040-1.046 |
Andere CAS-Nummern |
29414-47-9 |
Physikalische Beschreibung |
Almost colourless liquid; Pungent, sulfureous aroma |
Piktogramme |
Irritant |
Löslichkeit |
Soluble in water Soluble (in ethanol) |
Synonyme |
(methylthio)methanethiol MeSCH2SH |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















